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Compound of Interest

Allyl(diisopropylamino)dimethylsila
Compound Name:
ne

Cat. No.: B025410

Introduction

Allyl(diisopropylamino)dimethylsilane is a key reagent in modern stereoselective synthesis,
primarily utilized as a precursor for the formation of temporary silicon-tethered allylsilanes. This
strategy enables highly stereocontrolled intramolecular allylation reactions, providing a
powerful method for the synthesis of complex acyclic and cyclic molecules with multiple
stereocenters. The bulky diisopropylamino group serves as an efficient leaving group upon
reaction with hydroxyl functionalities, forming a robust diisopropylsilyl ether tether. The steric
hindrance of the diisopropylsilyl group is critical for directing the stereochemical outcome of the
subsequent intramolecular carbon-carbon bond formation.

This application note details the use of allyl(diisopropylamino)dimethylsilane in the
stereoselective synthesis of syn- and anti-1,3-diols via intramolecular allylation of tethered [3-
hydroxy aldehydes.

Core Application: Stereoselective Intramolecular
Allylation via a Temporary Silicon Tether

The principal application of allyl(diisopropylamino)dimethylsilane in stereoselective
synthesis is in the formation of a temporary silicon bridge between a nucleophilic allylsilane and
an electrophilic aldehyde. This is typically achieved by reacting
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allyl(diisopropylamino)dimethylsilane with a 3-hydroxy aldehyde. The resulting tethered
substrate, upon activation with a Lewis acid, undergoes a highly diastereoselective
intramolecular allylation to form a cyclic oxasilinane intermediate. Subsequent oxidative
cleavage of the silicon-carbon bond furnishes the desired 1,3-diol with excellent stereocontrol.

The stereochemical outcome of the allylation is dictated by the geometry of the cyclic transition
state, which is influenced by the bulky diisopropylsilyl group. This methodology allows for the
predictable synthesis of either syn- or anti-1,3-diols by carefully selecting the starting materials
and reaction conditions.

Experimental Data Summary

The following tables summarize the quantitative data for the key steps of the synthesis,
demonstrating the efficiency and stereoselectivity of this methodology.

Table 1: Synthesis of y-(Diisopropylamino)silyl-Substituted Allylsilane

Step Reactants Product Yield (%)
1 Dichlorodiisopropylsila  Allyl(chloro)diisopropyl
ne, Mg, Allyl Bromide silane
Allyl(chloro)diisopropyl
] 4 ) propy Allyl(diisopropylamino)
2 silane,

. i diisopropylsilane
Diisopropylamine

Table 2: Stereoselective Intramolecular Allylation of a Tethered [3-Hydroxy Aldehyde

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b025410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Substrate Tethered Product Diastereom
(B-Hydroxy Intermediat Lewis Acid (Oxasilinan  Yield (%) eric Ratio
Aldehyde) e e) (syn:anti)
R)-3-
:1 31 2 (E)-allylsil e
roxy-2- -allylsilane
Y Y Y TiCl4 trisubstituted 82 >95:5
methylpentan  tethered -
oxasilinane
al
S)-3-
:1 )d 2 (E)-allylsil 24>
roxy-2- -allylsilane
y Y Y SnCl4 trisubstituted 78 5:95
methylpentan  tethered -
oxasilinane
al
R)-3-
(R) _ 2,4,6-
hydroxy-4- (2)-allylsilane ] )
BF3-OEt2 trisubstituted 75 >95:5
phenylbutana tethered -
| oxasilinane
Table 3: Oxidative Cleavage to Afford 1,3-Diols
Oxasilinane o ] ]
Oxidizing Agent Product (1,3-Diol) Yield (%)
Product
syn-2,4,5-
trisubstituted H202, KF, KHCO3 syn-1,3-diol 91
oxasilinane
anti-2,4,5-
trisubstituted H202, KF, KHCO3 anti-1,3-diol 88
oxasilinane
syn-2,4,6- .
i ) Tamao-Fleming )
trisubstituted o syn-1,3-diol 85
- Oxidation
oxasilinane
Experimental Protocols
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Protocol 1: Synthesis of
Allyl(diisopropylamino)dimethyisilane

This protocol describes the synthesis of the key reagent,
allyl(diisopropylamino)dimethylsilane, which serves as the precursor for the silyl ether
tether.

» Step 1: Synthesis of Allyl(chloro)diisopropylsilane

o To a stirred solution of dichlorodiisopropylsilane (1.0 eq) in anhydrous diethyl ether at 0 °C
under an argon atmosphere, a solution of allylmagnesium bromide (1.1 eq) in diethyl ether
is added dropwise.

o The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

o The reaction is quenched by the slow addition of saturated aqueous ammonium chloride
solution.

o The organic layer is separated, and the agueous layer is extracted with diethyl ether (3 x
50 mL).

o The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and
concentrated under reduced pressure.

o The crude product is purified by vacuum distillation to afford allyl(chloro)diisopropylsilane
as a colorless oil.

o Step 2: Synthesis of Allyl(diisopropylamino)diisopropylsilane

o To a solution of allyl(chloro)diisopropylsilane (1.0 eq) in anhydrous dichloromethane at 0
°C under an argon atmosphere, diisopropylamine (2.2 eq) is added dropwise.

o The reaction mixture is stirred at room temperature for 6 hours.

o The resulting suspension is filtered to remove diisopropylammonium chloride, and the
filtrate is concentrated under reduced pressure.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b025410?utm_src=pdf-body
https://www.benchchem.com/product/b025410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o The residue is distilled under reduced pressure to yield
allyl(diisopropylamino)diisopropylsilane as a colorless liquid.

Protocol 2: Stereoselective Intramolecular Allylation

This protocol details the formation of the silyl ether tether and the subsequent
diastereoselective intramolecular allylation.

o Step 1: Formation of the Tethered Allylsilane

o To a solution of the B-hydroxy aldehyde (1.0 eq) in anhydrous dichloromethane at 0 °C,
allyl(diisopropylamino)diisopropylsilane (1.1 eq) is added dropwise.

o The reaction mixture is stirred at room temperature for 2 hours, during which the formation
of the silyl ether can be monitored by TLC.

o The solvent is removed under reduced pressure to yield the crude tethered allylsilane,
which is used in the next step without further purification.

e Step 2: Intramolecular Allylation

o

The crude tethered allylsilane is dissolved in anhydrous dichloromethane and cooled to
-78 °C under an argon atmosphere.

o A solution of the Lewis acid (e.g., TiCl4, 1.2 eq) in dichloromethane is added dropwise.
o The reaction mixture is stirred at -78 °C for 4 hours.

o The reaction is quenched by the addition of saturated aqueous sodium bicarbonate
solution.

o The mixture is allowed to warm to room temperature, and the organic layer is separated.
o The aqueous layer is extracted with dichloromethane (3 x 30 mL).

o The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure.
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o The crude product is purified by flash column chromatography on silica gel to afford the
corresponding oxasilinane.

Protocol 3: Oxidative Cleavage of the Oxasilinane

This protocol describes the final step to obtain the desired 1,3-diol.

The purified oxasilinane (1.0 eq) is dissolved in a 1:1 mixture of methanol and
tetrahydrofuran.

Potassium fluoride (2.0 eq) and potassium bicarbonate (2.0 eq) are added, followed by the
dropwise addition of 30% aqueous hydrogen peroxide (10 eq) at 0 °C.

The reaction mixture is stirred vigorously at room temperature for 16 hours.

The mixture is then cooled to 0 °C and solid sodium thiosulfate is added portion-wise until
the peroxide test (using starch-iodide paper) is negative.

The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced
pressure.

The residue is partitioned between ethyl acetate and water.

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated.

The crude diol is purified by flash column chromatography on silica gel.
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Caption: Overall workflow for the stereoselective synthesis of 1,3-diols.
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Caption: Key steps in the Lewis acid-mediated intramolecular allylation.

 To cite this document: BenchChem. [Application Notes: Allyl(diisopropylamino)dimethylsilane
in Stereoselective Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025410#allyl-diisopropylamino-dimethylsilane-in-
stereoselective-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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